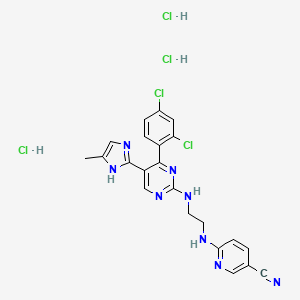

Laduviglusib trihydrochloride

Description

Properties

IUPAC Name |

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N8.3ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFVSCNMMZRCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl5N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782235-14-6 | |

| Record name | Laduviglusib trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1782235146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LADUVIGLUSIB TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMF6N91874 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Selective Profile of CT99021 Trihydrochloride: A Technical Guide

An In-depth Analysis of GSK-3 Inhibition and its Implications for Research

CT99021, also known as CHIR99021, is a potent and highly selective aminopyrimidine-derived inhibitor of glycogen synthase kinase-3 (GSK-3).[1][2] Its high specificity for both GSK-3 isoforms, GSK-3α and GSK-3β, has made it an invaluable tool in a multitude of research areas, including stem cell biology, regenerative medicine, and cancer research.[3][4] This technical guide provides a comprehensive overview of the GSK-3 selectivity profile of CT99021 trihydrochloride, detailed experimental methodologies for assessing its activity, and a visualization of its primary signaling pathway.

Data Presentation: Kinase Selectivity Profile

CT99021 exhibits exceptional selectivity for GSK-3α and GSK-3β with IC50 values in the low nanomolar range.[5][6][7][8] Its selectivity has been demonstrated to be over 500-fold greater for GSK-3 compared to its closest homologs, such as Cdc2 and ERK2.[5][6] The following tables summarize the quantitative data on the kinase selectivity of CT99021.

Table 1: IC50 Values for Primary Targets

| Kinase | IC50 (nM) |

| GSK-3α | 10 |

| GSK-3β | 6.7 |

Data sourced from multiple references.[5][6][7][8]

Table 2: Kinase Selectivity Panel - Percentage Inhibition at 10 µM

This table presents data from a kinase screen showing the percentage of inhibition by CHIR99021 at a concentration of 10 µM.

| Kinase | % Inhibition |

| GSK3a | 99.9 |

| GSK3b | 99.9 |

| CDK2/CycA2 | 79.3 |

| CDK2/CycE1 | 67.2 |

| CDK4 | 65.3 |

| CDK5 | 51.2 |

| CDK9 | 88.1 |

| CK1g1 | 85.8 |

| CK1g3 | 70.5 |

| DYKR1B | 70.5 |

| Erk5 | 61.3 |

| HIPK4 | 55.5 |

| LIMK1 | 78.9 |

| MAP2K6 | 65.3 |

| MELK | 53.5 |

| MLK3 | 52.7 |

| PKR | 57.1 |

| PLK1 | 59.2 |

| RSK3 | 53.6 |

| BRAF | 53.8 |

This data is derived from a probe report from the NIH Molecular Libraries Program.[9]

Experimental Protocols

The determination of the kinase selectivity of CT99021 involves robust in vitro kinase assays. Below are detailed methodologies representative of those used to generate the selectivity data.

Protocol 1: In Vitro GSK-3β Kinase Activity Assay (Luminescent)

This protocol is adapted from a commercially available ADP-Glo™ Kinase Assay, a common method for assessing kinase activity.[10]

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide

-

ATP

-

CT99021 trihydrochloride

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of CT99021 trihydrochloride in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.

-

Reaction Setup:

-

Add 5 µL of the diluted CT99021 or vehicle control (for no-inhibitor and no-enzyme controls) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the GSK-3β enzyme and GSK-3 substrate peptide in Kinase Assay Buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer to each well. The final reaction volume is 25 µL.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Signal Generation and Measurement:

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for CT99021 is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 2: Radiometric Filter Binding Kinase Assay

This is a traditional and direct method for measuring kinase activity.[11][12]

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a peptide containing a phosphorylation site for GSK-3)

-

[γ-³²P]ATP

-

Non-radiolabeled ATP

-

CT99021 trihydrochloride

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

Phosphocellulose filter plates (e.g., P81)

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of CT99021 trihydrochloride in the appropriate solvent (e.g., DMSO).

-

Reaction Setup:

-

In a reaction tube or plate, combine the Kinase Assay Buffer, GSK-3 substrate peptide, and the diluted CT99021 or vehicle control.

-

Add the GSK-3β enzyme to the reaction mixture.

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

-

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Reaction Termination and Substrate Capture:

-

Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper of the P81 plate. The phosphorylated substrate will bind to the paper.

-

-

Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Signal Measurement: Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition versus the log of the CT99021 concentration.

Mandatory Visualization: Signaling Pathways and Workflows

Wnt/β-Catenin Signaling Pathway

CT99021 functions as a potent activator of the canonical Wnt/β-catenin signaling pathway by directly inhibiting GSK-3.[1][3] In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][3] Inhibition of GSK-3 by CT99021 prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus where it activates TCF/LEF-mediated gene transcription.[1][3]

Caption: Canonical Wnt/β-catenin signaling pathway with and without Wnt/CT99021.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates a generalized workflow for determining the inhibitory activity of a compound against a specific kinase using an in vitro assay.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 7. stemcell.com [stemcell.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

CHIR-99021 Trihydrochloride: A Technical Guide to its Role in the Induction of Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHIR-99021, a highly selective and potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3), has emerged as a critical small molecule in cellular biology, particularly in stem cell research and regenerative medicine.[1][2] Its primary mechanism involves the activation of the canonical Wnt/β-catenin signaling pathway by preventing the degradation of β-catenin.[1][2] Accumulating evidence now reveals a significant role for CHIR-99021 in the induction of autophagy, a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which CHIR-99021 induces autophagy, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Signaling Pathways in CHIR-99021-Mediated Autophagy

CHIR-99021 induces autophagy by modulating several interconnected signaling pathways downstream of GSK-3 inhibition. The primary mechanisms involve the mTOR, Wnt/β-catenin, and TFEB signaling axes.

Inhibition of the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a central negative regulator of autophagy.[5][6] Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates key autophagy-initiating proteins like ULK1.[5][7] CHIR-99021-mediated inhibition of GSK-3 can lead to the suppression of mTORC1 activity, thereby relieving this inhibition and initiating the autophagic process.[8][9] Studies in epithelioid sarcoma cells have shown that CHIR-99021 treatment leads to reduced phosphorylation of mTOR and its downstream target ULK1, confirming the involvement of the mTOR pathway.[8][9] The inhibition of GSK-3 can also activate AMP-activated protein kinase (AMPK), a key energy sensor that promotes autophagy by inhibiting mTORC1.[10]

Crosstalk with the Wnt/β-catenin Pathway

GSK-3 is the central negative regulator of the canonical Wnt pathway; its inhibition by CHIR-99021 stabilizes β-catenin, allowing it to translocate to the nucleus and activate target gene transcription.[1][11] The interplay between Wnt signaling and autophagy is complex, with evidence suggesting a dual feedback mechanism.[12][13] While activated Wnt/β-catenin signaling has been shown to be a negative regulator of autophagy in some contexts[14], other studies demonstrate that CHIR-99021 concurrently activates both pathways.[1][4] For instance, in osteoblast differentiation, CHIR-99021-induced autophagy promotes the process by increasing β-catenin levels, indicating a synergistic relationship.[1][11] Conversely, during nutrient deprivation, β-catenin itself can be targeted for autophagic degradation, thus downregulating its own signaling.[13][14]

Activation of TFEB and Lysosomal Biogenesis

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and the expression of autophagy-related genes.[5][8] GSK-3β directly phosphorylates TFEB, which promotes its retention in the cytoplasm, thereby inhibiting its function.[15][16] By inhibiting GSK-3, CHIR-99021 prevents TFEB phosphorylation, facilitating its translocation to the nucleus.[15][17] Nuclear TFEB activates the "Coordinated Lysosomal Expression and Regulation" (CLEAR) gene network, enhancing the cell's capacity for autophagy and lysosomal degradation.[8] This mechanism is particularly relevant in neuroprotection models, where GSK-3 inhibition by CHIR-99021 restores lysosomal function and alleviates neuronal injury after ischemic stroke.[15]

Quantitative Analysis of CHIR-99021-Induced Autophagy

The induction of autophagy by CHIR-99021 has been quantified across various cell lines and experimental conditions. The data consistently show an upregulation of autophagic activity, as measured by key biomarkers.

Table 1: Effect of CHIR-99021 on Autophagy Markers (Western Blot)

| Cell Line | CHIR-99021 Concentration | Treatment Duration | LC3-II / LC3-I Ratio | p62/SQSTM1 Level | Reference |

| Epithelioid Sarcoma (VA-ES-BJ) | 100 µM | 24-48 h | Increased | Decreased | [8][9] |

| Pancreatic Cancer (PANC1) | 5 µM | 24-72 h | Increased | Not specified | [3] |

| Non-transformed Pancreatic (HPDE) | 5 µM | 24 h | Increased | Not specified | [3][16] |

| Bone Marrow Stromal (ST2) | 5 µM | 24 h | Increased | Not specified | [1][4] |

Table 2: Effect of CHIR-99021 on Autophagosome Formation (Immunofluorescence)

| Cell Line | CHIR-99021 Concentration | Treatment Duration | Observation | Reference |

| Pancreatic Cancer (PANC1) | 5 µM | 48 h | Increased LC3B puncta staining | [3] |

| Non-transformed Pancreatic (HPDE) | 5 µM | 24 h | Increased LC3B puncta staining | [16] |

| Epithelioid Sarcoma (VA-ES-BJ) | 100 µM | 24-48 h | Increase of LC3-positive puncta | [9] |

| Bone Marrow Stromal (ST2) | 5 µM | 24 h | Increased autophagosome formation (MDC stain) | [1] |

Experimental Protocols

Accurate assessment of autophagy is critical and requires a multi-faceted approach, as no single assay is definitive.[18][19] Below are detailed protocols for the most common methods used to evaluate CHIR-99021-induced autophagy.

Protocol 1: Western Blot Analysis of Autophagic Flux

This protocol measures "autophagic flux," which is the complete process from autophagosome formation to lysosomal degradation.[18] It involves analyzing the levels of LC3-II and p62 in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to distinguish between autophagy induction and blockage of degradation.[20]

Materials:

-

Cell culture reagents

-

CHIR-99021 trihydrochloride

-

Bafilomycin A1 (or Chloroquine)

-

RIPA lysis buffer with protease/phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-β-Actin

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Treat with CHIR-99021 at the desired concentration and for the desired time. For autophagic flux analysis, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the CHIR-99021 treatment.[3] Include vehicle and inhibitor-only controls.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 12-15% polyacrylamide gel. LC3-II migrates faster than LC3-I due to its hydrophobicity.[18]

-

Protein Transfer: Transfer separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[21]

-

Immunoblotting:

-

Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-Actin at 1:5000) overnight at 4°C.

-

Wash membrane 3x with TBST.

-

Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash membrane 3x with TBST.

-

-

Detection and Analysis: Apply ECL reagent and visualize bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control (β-Actin). An increase in the LC3-II/I ratio upon CHIR-99021 treatment, which is further enhanced by the lysosomal inhibitor, indicates an induction of autophagic flux. A decrease in p62 levels with CHIR-99021 treatment indicates its degradation via autophagy.[18]

Protocol 2: Immunofluorescence (IF) Analysis of LC3 Puncta

This method visualizes the recruitment of LC3 to autophagosome membranes, which appear as distinct puncta within the cell.[22] An increase in the number of puncta suggests an accumulation of autophagosomes.[18]

Materials:

-

Cells seeded on sterile glass coverslips in a 24-well plate

-

CHIR-99021 trihydrochloride

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 or 50 µg/ml digitonin in PBS)[23]

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B

-

Alexa Fluor-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

-

DAPI nuclear stain

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with CHIR-99021 as described in the Western blot protocol.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[23]

-

Permeabilization: Wash 3x with PBS. Permeabilize with digitonin buffer for 5 minutes.[23] This is crucial for visualizing endogenous LC3.

-

Blocking: Wash 3x with PBS. Block with 3% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.[23]

-

Antibody Staining:

-

Incubate coverslips with primary anti-LC3B antibody (e.g., 1:200 in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash 3x with PBS.

-

Incubate with Alexa Fluor-conjugated secondary antibody (e.g., 1:1000 in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash 3x with PBS.

-

-

Mounting: Stain nuclei with DAPI for 5 minutes. Wash with PBS. Mount coverslips onto glass slides using an antifade mounting medium.

-

Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Capture Z-stacks to ensure all puncta within a cell are visualized.[16] Quantify the number of LC3 puncta per cell using automated or manual counting with software like ImageJ. A statistically significant increase in the average number of puncta per cell in CHIR-99021-treated cells compared to controls indicates autophagy induction.[18]

Conclusion

CHIR-99021 trihydrochloride is a powerful tool for inducing autophagy through its specific inhibition of GSK-3. Its pro-autophagic effects are mediated by complex signaling networks, primarily involving the de-repression of the ULK1 complex via mTORC1 inhibition and the activation of lysosomal biogenesis through TFEB nuclear translocation. The intricate crosstalk with the Wnt/β-catenin pathway adds another layer of regulation that can be context-dependent. For professionals in drug development and cellular research, understanding these mechanisms is crucial for harnessing the therapeutic potential of GSK-3 inhibition in diseases characterized by dysfunctional autophagy, such as neurodegenerative disorders and cancer.[10][24][25] The consistent application of robust, multi-assay experimental approaches, as detailed in this guide, is essential for accurately interpreting the effects of CHIR-99021 on this vital cellular process.

References

- 1. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reprocell.com [reprocell.com]

- 3. Glycogen Synthase Kinase-3 (GSK3) Inhibition Induces Prosurvival Autophagic Signals in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Upstream Pathway of mTOR-Mediated Autophagy in Liver Diseases [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression [frontiersin.org]

- 11. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]

- 12. Autophagy and the Wnt signaling pathway: A focus on Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. embopress.org [embopress.org]

- 15. GSK-3β inhibition elicits a neuroprotection by restoring lysosomal dysfunction in neurons via facilitation of TFEB nuclear translocation after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glycogen Synthase Kinase 3 Inhibition Promotes Lysosomal Biogenesis and Autophagic Degradation of the Amyloid-β Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 20. mdpi.com [mdpi.com]

- 21. resources.novusbio.com [resources.novusbio.com]

- 22. Macroautophagy: Novus Biologicals [novusbio.com]

- 23. proteolysis.jp [proteolysis.jp]

- 24. Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration [jneurology.com]

- 25. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Laduviglusib Trihydrochloride: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laduviglusib trihydrochloride, also known as CHIR-99021, is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] GSK-3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various pathologies, including neurodegenerative diseases, diabetes, and certain types of cancer. Laduviglusib's specificity for both GSK-3 isoforms, GSK-3α and GSK-3β, makes it a valuable tool for elucidating the physiological and pathological roles of this kinase. This technical guide provides an in-depth overview of the target validation studies for this compound, focusing on its mechanism of action, key experimental data, and detailed protocols for its investigation.

Mechanism of Action: Inhibition of GSK-3 and Activation of Wnt/β-catenin Signaling

This compound is an ATP-competitive inhibitor of GSK-3.[1] By binding to the ATP-binding pocket of GSK-3, it prevents the phosphorylation of its downstream substrates. One of the most well-characterized consequences of GSK-3 inhibition is the activation of the canonical Wnt/β-catenin signaling pathway.[1] In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Laduviglusib's inhibition of GSK-3 prevents this phosphorylation event, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

Quantitative Data

The following tables summarize the key quantitative data from target validation studies of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type | Reference |

| GSK-3α | 10 | Cell-free kinase assay | [1] |

| GSK-3β | 6.7 | Cell-free kinase assay | [1] |

Table 2: Cellular Activity

| Cell Line | Assay | Endpoint | EC50 / IC50 | Reference |

| Mouse Embryonic Stem Cells (ES-D3) | Wnt/β-catenin reporter assay | Luciferase activity | Significant activation at 5 µM | [2] |

| Human Embryonic Kidney Cells (HEK293) | Wnt/β-catenin reporter assay | Luciferase activity | EC50 ~27 ng/ml (with Wnt3a) | [3] |

Experimental Protocols

GSK-3β Kinase Assay Protocol

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of Laduviglusib against GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

GSK-3 substrate peptide (e.g., a synthetic peptide with a GSK-3 phosphorylation motif)

-

ATP

-

This compound (serial dilutions)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-detecting assay

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add 5 µL of each Laduviglusib dilution or vehicle control.

-

Add 20 µL of a master mix containing the kinase assay buffer, GSK-3 substrate peptide, and ATP to each well.

-

Initiate the kinase reaction by adding 25 µL of recombinant GSK-3β enzyme diluted in kinase assay buffer to each well. The final reaction volume is 50 µL.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and measure the amount of ADP produced (or remaining ATP) using the Kinase-Glo® kit according to the manufacturer's instructions. Luminescence is measured using a plate-reading luminometer.

-

Calculate the percent inhibition for each Laduviglusib concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Laduviglusib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for β-catenin Accumulation

This protocol describes the detection of β-catenin accumulation in cells treated with Laduviglusib.

Materials:

-

Cell line of interest (e.g., HEK293T, L-cells)

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-β-catenin

-

Primary antibody: anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Laduviglusib or vehicle control for a specified time (e.g., 3-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Harvest the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Wnt/β-catenin Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway in response to Laduviglusib treatment.

Materials:

-

HEK293T cells or other suitable cell line

-

TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites upstream of a luciferase gene; FOPFlash has mutated binding sites and serves as a negative control)

-

Renilla luciferase plasmid (for transfection normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega)

Procedure:

-

Co-transfect cells in a 24-well plate with the TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of Laduviglusib or vehicle control.

-

Incubate the cells for another 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity for Laduviglusib-treated cells relative to the vehicle-treated control.

Application in Androgenetic Alopecia: A Mechanistic Rationale

Androgenetic alopecia (AGA) is a common form of hair loss characterized by the progressive miniaturization of hair follicles. The Wnt/β-catenin signaling pathway is known to be a critical regulator of hair follicle development and cycling. Activation of this pathway can promote the proliferation of dermal papilla cells and stimulate the anagen (growth) phase of the hair cycle. Given that Laduviglusib is a potent activator of the Wnt/β-catenin pathway, it holds therapeutic potential for the treatment of AGA.[4] Preclinical studies using the active compound CHIR-99021 have shown that it can promote the expression of hair growth-related genes in dermal papilla cells.[4]

Protocol: Androgenetic Alopecia Mouse Model Study

This protocol outlines a general approach for evaluating the efficacy of topical Laduviglusib in a mouse model of androgenetic alopecia.

Materials:

-

Androgenetic alopecia mouse model (e.g., testosterone-induced hair loss model in C57BL/6 mice)

-

This compound formulated in a suitable vehicle for topical application (e.g., ethanol/propylene glycol solution)

-

Vehicle control solution

-

Clippers and hair removal cream

-

Digital camera for imaging

-

Calipers for measuring hair regrowth area

-

Biopsy punch for tissue collection

-

Histology supplies (formalin, paraffin, sectioning equipment, H&E stain)

Procedure:

-

Induce androgenetic alopecia in mice according to the established protocol (e.g., by implanting testosterone pellets).

-

Once hair loss is established, depilate a defined area on the dorsal skin of the mice.

-

Randomly assign the mice to treatment groups: vehicle control and Laduviglusib.

-

Apply the topical formulations to the depilated area daily for a specified period (e.g., 3-4 weeks).

-

Monitor and document hair regrowth at regular intervals using digital photography. Quantify the hair regrowth area.

-

At the end of the study, collect skin biopsies from the treated areas.

-

Fix the biopsies in formalin, embed in paraffin, and prepare histological sections.

-

Stain the sections with Hematoxylin and Eosin (H&E) to evaluate hair follicle morphology, number, and stage (anagen vs. telogen).

-

Analyze the data to compare hair growth and follicle parameters between the Laduviglusib-treated and vehicle-treated groups.

Conclusion

This compound is a well-validated, potent, and selective inhibitor of GSK-3. Its mechanism of action through the activation of the Wnt/β-catenin signaling pathway is well-documented. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of Laduviglusib in various disease contexts, including the promising application in androgenetic alopecia. The robust preclinical data and clear mechanism of action make Laduviglusib a compelling candidate for further drug development efforts.

References

- 1. stemcell.com [stemcell.com]

- 2. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Cell Therapy for Androgenetic Alopecia: Elixir or Trick? - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Laduviglusib trihydrochloride

An In-depth Technical Guide on the Physicochemical Properties of Laduviglusib Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Laduviglusib, also known as CHIR-99021, is a potent and highly selective inhibitor of glycogen synthase kinase 3 (GSK-3). Its trihydrochloride salt form is the subject of significant research due to its role as an activator of the Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial in embryonic development, tissue regeneration, and numerous disease states, making Laduviglusib a valuable tool in stem cell research and a potential therapeutic agent for various conditions. This technical guide provides a detailed overview of the core physicochemical properties of this compound, essential for its application in research and drug development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are critical for its handling, storage, and preparation in solution.

| Property | Value |

| Synonyms | CHIR-99021 trihydrochloride, CT99021 trihydrochloride[1][4] |

| Molecular Formula | C₂₂H₁₈Cl₂N₈·3HCl[5] |

| Molecular Weight | 574.72 g/mol [1][6][7] |

| Appearance | White to light yellow solid powder[1][7] |

| Purity | ≥98%[5] |

| CAS Number | 1782235-14-6[1][7] |

| Storage | Store at -20°C, sealed away from moisture[1][5] |

Solubility

The solubility of a compound is a critical factor for its biological activity and formulation. The solubility of this compound in common laboratory solvents is presented below. It is important to note that for aqueous solutions, the use of sonication and warming may be necessary to achieve complete dissolution.[2] For DMSO, using a new, anhydrous stock is recommended as the presence of water can significantly impact solubility.[1][8]

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Water | 14.37 | 25[5] |

| DMSO | 28.74 | 50[5] |

Experimental Protocols

Methodology for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound.

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in an appropriate solvent, such as DMSO.

-

Serial Dilutions: Create a series of dilutions from the stock solution to generate a standard curve.

-

Equilibration: Add an excess amount of the compound to the test solvent (e.g., water or a buffer solution) in a vial.

-

Shaking/Agitation: Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Analysis: Carefully take a sample from the supernatant and analyze it using High-Performance Liquid Chromatography (HPLC).

-

Quantification: Compare the HPLC peak area of the sample to the standard curve to determine the concentration of the dissolved compound, which represents its solubility in that solvent.

Caption: A generalized experimental workflow for determining compound solubility.

Signaling Pathway

Laduviglusib is a potent inhibitor of GSK-3α and GSK-3β, with IC₅₀ values of 10 nM and 6.7 nM, respectively.[1][2][9] GSK-3 is a key component of the "destruction complex" in the canonical Wnt signaling pathway. This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3, Laduviglusib prevents the phosphorylation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | GSK-3 | Wnt/beta-catenin | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CHIR 99021 trihydrochloride | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 5. CHIR 99021 trihydrochloride | Glycogen Synthase Kinase 3 | Bio-Techne [bio-techne.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | CHIR-99021 Trihydrochloride [medchemleader.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Laduviglusib | CHIR99021 trihydrochloride | GSK-3α/β (glycogen synthase kinase 3α/β) inhibitor | CAS 1782235-14-6 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]

- 10. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

In Vivo Bioavailability of Laduviglusib Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laduviglusib trihydrochloride, also known as CHIR-99021 trihydrochloride, is a potent and highly selective small molecule inhibitor of glycogen synthase kinase 3α and 3β (GSK-3α/β). As a key regulator of the Wnt/β-catenin signaling pathway, Laduviglusib has garnered significant interest in various research fields, including regenerative medicine, oncology, and metabolic diseases. A critical aspect of its therapeutic potential is its behavior within a living organism, particularly its oral bioavailability. This technical guide provides a comprehensive overview of the currently available in vivo data for this compound, with a focus on its oral administration. While direct quantitative pharmacokinetic parameters are not widely published, this document synthesizes the existing pharmacodynamic evidence of its oral activity and provides detailed experimental contexts.

Introduction

Laduviglusib (CHIR-99021) is an aminopyrimidine derivative that functions as an ATP-competitive inhibitor of GSK-3α and GSK-3β. The inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, a key event in the activation of the canonical Wnt signaling pathway. This pathway is crucial for embryonic development, cell proliferation, and tissue homeostasis. The oral route of administration is the most preferred method for drug delivery due to its convenience and patient compliance. Therefore, understanding the oral bioavailability of Laduviglusib is paramount for its clinical development.

Mechanism of Action: Wnt/β-Catenin Signaling Pathway

Laduviglusib exerts its effects by modulating the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), casein kinase 1 (CK1), and GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Laduviglusib inhibits GSK-3, thereby preventing the phosphorylation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes.

In Vivo Pharmacodynamic and Qualitative Bioavailability Data

Table 1: Summary of In Vivo Studies Demonstrating Oral Activity of Laduviglusib (CHIR-99021)

| Animal Model | Dose (Oral) | Observed Pharmacological Effect | Time to Effect | Reference |

| Zucker Diabetic Fatty (ZDF) Rats | 30 mg/kg | Rapidly lowered plasma glucose | Maximal reduction at 3-4 hours post-administration | [1][2] |

| Zucker Diabetic Fatty (ZDF) Rats | 16 mg/kg | Significantly improved glucose tolerance | 1 hour post-administration | [1] |

| Zucker Diabetic Fatty (ZDF) Rats | 48 mg/kg | Significantly improved glucose tolerance | 1 hour post-administration | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo studies that demonstrate the oral activity of Laduviglusib.

Oral Glucose Tolerance Test (OGTT) in ZDF Rats

This protocol is a composite based on the descriptions of the cited studies demonstrating the effect of Laduviglusib on glucose metabolism.

Objective: To assess the effect of orally administered Laduviglusib on glucose tolerance in a model of type 2 diabetes.

Animals: Male Zucker Diabetic Fatty (ZDF) rats are commonly used for these studies. Animals are typically acclimated for at least one week before the experiment.

Materials:

-

This compound (CHIR-99021)

-

Vehicle (e.g., sterile water, 0.5% methylcellulose)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, capillary tubes)

Procedure:

-

Fasting: Animals are fasted overnight (approximately 12-16 hours) with free access to water.

-

Baseline Blood Glucose: A baseline blood sample (T= -60 min) is collected from the tail vein to measure fasting blood glucose levels.

-

Drug Administration: this compound, dissolved or suspended in a suitable vehicle, is administered via oral gavage at the desired dose (e.g., 16, 30, or 48 mg/kg). A control group receives the vehicle alone.

-

Glucose Challenge: One hour after drug administration (T= 0 min), a glucose solution is administered via oral gavage.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Blood glucose levels are measured immediately using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated for both the treated and control groups to determine the effect of Laduviglusib on glucose tolerance.

Representative Experimental Workflow for an Oral Bioavailability Study

The following diagram illustrates a typical workflow for determining the oral bioavailability of a compound like Laduviglusib in a preclinical setting.

Discussion and Future Directions

The available evidence strongly suggests that this compound is orally bioavailable in rodents. The observed pharmacodynamic effects, such as the significant reduction in plasma glucose levels following oral administration, indicate that the compound is absorbed from the gastrointestinal tract and reaches systemic concentrations sufficient to engage its target, GSK-3.

However, the lack of publicly available, detailed pharmacokinetic data (Cmax, Tmax, AUC, and oral bioavailability percentage) is a significant gap in the comprehensive understanding of Laduviglusib's in vivo properties. Such data is crucial for designing robust preclinical efficacy and toxicology studies, as well as for informing potential clinical trial designs.

Future research should focus on conducting formal pharmacokinetic studies in multiple species to quantitatively determine the oral bioavailability of this compound. These studies would ideally include dose-escalation to assess dose proportionality and the impact of formulation on absorption.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action. The existing in vivo data in rodent models provide strong evidence of its oral activity. While a complete pharmacokinetic profile is yet to be published, the demonstrated pharmacodynamic effects following oral administration underscore its potential as an orally delivered therapeutic. Further studies to quantify its oral bioavailability are warranted to facilitate its continued development.

References

Methodological & Application

Application Notes and Protocols for Laduviglusib Trihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laduviglusib trihydrochloride, also known as CHIR-99021 trihydrochloride, is a potent and highly selective small molecule inhibitor of glycogen synthase kinase 3 alpha and beta (GSK-3α and GSK-3β).[1][2][3] Its high selectivity makes it a superior tool for studying the roles of GSK-3 in cellular processes compared to other less specific inhibitors like lithium chloride.[4] By inhibiting GSK-3, this compound effectively activates the canonical Wnt/β-catenin signaling pathway.[1][2][3] This activity has significant implications for various research areas, including stem cell biology, regenerative medicine, and cancer biology.[5] These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on its role in maintaining embryonic stem cell pluripotency.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of GSK-3α and GSK-3β.[3] In the absence of Wnt signaling, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation and degradation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[5] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.[6]

Signaling Pathway Diagram

Caption: Wnt/β-catenin signaling pathway modulation by this compound.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ for GSK-3β | 6.7 nM | Cell-free assay | [1][3] |

| IC₅₀ for GSK-3α | 10 nM | Cell-free assay | [1][3] |

| Ki for human GSK-3β | 9.8 nM | Cell-free assay | [2] |

| Selectivity | >500-fold for GSK-3 over CDC2 and ERK2 | Kinase panel | [1][3] |

| Effect on ES-D3 Cell Viability (IC₅₀) | 4.9 µM | Mouse embryonic stem cells | [2] |

| TCF/LEF Reporter Activation | Dose-dependent increase | Human iPSC-derived neural progenitors | [4] |

| β-catenin protein levels | 1.55-fold increase with 1 µM BIO (a GSK-3 inhibitor) | Human brain endothelial cells | [7] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution of this compound, which can be used for various cell culture applications.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the required concentration and volume: A common stock solution concentration is 10 mM.[5]

-

Calculation: Based on the molecular weight of this compound (573.71 g/mol ), calculate the mass of the powder needed. For example, to make 1 mL of a 10 mM stock solution, you would need 0.0057371 g or 5.74 mg of the compound.

-

Dissolution:

-

Sterilization (Optional but Recommended): Filter the stock solution through a 0.2 µm sterile syringe filter into a new sterile tube.

-

Aliquoting and Storage:

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]

Protocol 2: Maintenance of Embryonic Stem Cell (ESC) Pluripotency

This protocol describes the use of this compound to maintain the self-renewal and undifferentiated state of mouse embryonic stem cells (mESCs) in the absence of Leukemia Inhibitory Factor (LIF).

Materials:

-

Mouse embryonic stem cells (e.g., E14Tg2a)

-

Gelatin-coated tissue culture plates

-

mESC culture medium (DMEM, 15% FBS, 1x non-essential amino acids, 1x L-glutamine, 1x penicillin/streptomycin, 0.1 mM 2-mercaptoethanol)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Alkaline phosphatase staining kit

Experimental Workflow:

Caption: Workflow for assessing the role of Laduviglusib in mESC self-renewal.

Procedure:

-

Cell Seeding:

-

Culture mESCs in standard LIF-containing medium on gelatin-coated plates.

-

Harvest and seed the mESCs at an appropriate density (e.g., 2,000 cells per well of a 96-well plate for viability assays or a higher density for passaging).[8]

-

-

Treatment with this compound:

-

After 24 hours, aspirate the LIF-containing medium.

-

Replace it with fresh mESC medium lacking LIF but supplemented with the desired concentration of this compound. Effective concentrations typically range from 1 to 10 µM.[8] A concentration of 3 µM is a common starting point.

-

Include a negative control group with LIF-free medium containing the same final concentration of DMSO as the treatment group. A positive control group with standard LIF-containing medium should also be maintained.

-

-

Cell Culture and Maintenance:

-

Incubate the cells at 37°C in a 5% CO₂ incubator.

-

Change the medium daily with the respective fresh media.

-

Passage the cells as they reach confluency.

-

-

Assessment of Pluripotency:

-

Morphology: Observe the cells daily under a microscope. Undifferentiated mESCs should form compact, dome-shaped colonies. Differentiation is often characterized by flattened and irregular colony morphology.

-

Alkaline Phosphatase Staining: After 3-5 days of culture, fix the cells and perform alkaline phosphatase staining according to the manufacturer's protocol. Pluripotent ESCs will stain positive.

-

Immunofluorescence/Western Blotting: Analyze the expression of key pluripotency markers such as Oct4, Nanog, and Sox2.[9]

-

Expected Results: mESCs cultured in the presence of this compound without LIF are expected to maintain their undifferentiated morphology and continue to express pluripotency markers, similar to cells cultured in the presence of LIF.[10] In contrast, cells cultured without LIF or Laduviglusib will show signs of differentiation.

Troubleshooting

| Issue | Possible Cause | Solution |

| Compound precipitation in media | Stock solution was not properly dissolved or was added to cold media. | Ensure the stock solution is fully dissolved before use. Warm the cell culture media to 37°C before adding the compound.[5] |

| Cell death or reduced viability | The concentration of Laduviglusib is too high for the specific cell type. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cells. |

| No effect observed | The concentration of Laduviglusib is too low. The compound has degraded. | Increase the concentration of Laduviglusib. Use freshly prepared or properly stored aliquots of the stock solution. |

| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. Variability in cell seeding density. | Use single-use aliquots of the stock solution. Ensure consistent cell seeding across experiments. |

Conclusion

This compound is a powerful research tool for the in vitro manipulation of cell fate through the activation of the Wnt/β-catenin signaling pathway. Its high potency and selectivity for GSK-3 make it an invaluable reagent for studying stem cell self-renewal, directed differentiation, and other biological processes regulated by this critical signaling cascade. The protocols provided here offer a starting point for researchers to incorporate this compound into their cell culture experiments. As with any bioactive small molecule, it is recommended to perform initial dose-response experiments to determine the optimal working concentration for the specific cell type and experimental context.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | GSK-3 | Wnt/beta-catenin | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reprocell.com [reprocell.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetechindia.com [lifetechindia.com]

- 9. REST/NRSF Maintains Self-Renewal and Pluripotency of Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maintenance of pluripotency in human and mouse embryonic stem cells through activation of Wnt signaling by a pharmacological GSK-3-specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

CHIR-99021 Trihydrochloride: In Vitro Assay Guide for Researchers

Application Notes and Protocols for the Selective GSK-3 Inhibitor and Wnt/β-Catenin Pathway Activator

Introduction

CHIR-99021 trihydrochloride is a potent and highly selective small molecule inhibitor of glycogen synthase kinase-3 (GSK-3).[1][2][3][4] As an aminopyrimidine derivative, it exhibits exceptional selectivity for both GSK-3 isoforms, GSK-3α and GSK-3β, with nanomolar efficacy.[3][5][6] Its mechanism of action involves the competitive inhibition of the ATP-binding site of GSK-3. This inhibition prevents the phosphorylation of downstream target proteins, most notably β-catenin.[7] By preventing the degradation of β-catenin, CHIR-99021 effectively activates the canonical Wnt/β-catenin signaling pathway.[1][2][7] This pathway is crucial for a multitude of cellular processes, including embryonic development, cell proliferation, differentiation, and stem cell self-renewal.[1][2][7] Consequently, CHIR-99021 is an invaluable tool in stem cell biology, regenerative medicine, and cancer research.[3][7]

Mechanism of Action: Wnt/β-Catenin Pathway Activation

In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), and GSK-3.[1][7] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation.[7] The Wnt signaling pathway is activated when a Wnt protein binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor. This binding leads to the recruitment of the Dishevelled (Dsh) protein, which in turn inhibits the activity of the destruction complex.[2]

CHIR-99021 mimics the effect of Wnt ligand binding by directly inhibiting GSK-3.[1][7] This inhibition stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1][7] In the nucleus, β-catenin partners with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][2][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for CHIR-99021 based on published literature.

Table 1: In Vitro Potency of CHIR-99021

| Target | IC50 Value | Assay Type | Reference |

| GSK-3β | 6.7 nM | Cell-free kinase assay | [3][4][5][6] |

| GSK-3α | 10 nM | Cell-free kinase assay | [3][4][5][6] |

Table 2: Effective Concentrations in Cellular Assays

| Cell Line | Assay | Effective Concentration / EC50 | Reference |

| Mouse Embryonic Stem Cells (ES-D3) | Wnt/β-catenin pathway activation | Strong activation at 1-10 µM | [8] |

| Mouse Embryonic Stem Cells (ES-D3) | Cell Viability (MTT Assay) | IC50: 4.9 µM | [8] |

| Mouse Embryonic Stem Cells (ES-CCE) | Cell Viability (MTT Assay) | Higher toxicity than ES-D3 cells | [8] |

| HEK293 | TCF/LEF Reporter Assay | EC50: 1.5 µM | [9] |

| Human Tenon's Fibroblasts (HTFs) | Cell Viability (MTT Assay) | Minimal toxicity up to 10 µM | [10] |

Experimental Protocols

Preparation of CHIR-99021 Stock Solution

For most cell culture applications, a stock solution of CHIR-99021 in dimethyl sulfoxide (DMSO) is recommended.

-

Reconstitution: To prepare a 10 mM stock solution from 2 mg of CHIR-99021 (MW: 465.34 g/mol ), add 429.8 µL of pure DMSO.[7]

-

Solubilization: If necessary, gently warm the solution to 37°C for 3-5 minutes to ensure complete solubilization.[7]

-

Aliquoting and Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C and protect from light.[7]

-

Important Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

Wnt/β-Catenin Pathway Activation Assay (TCF/LEF Reporter Assay)

This assay measures the activation of the Wnt/β-catenin pathway by quantifying the transcriptional activity of TCF/LEF.

-

Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPFlash) and a control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash). A second control plasmid expressing a different reporter (e.g., Renilla luciferase) is also co-transfected to normalize for transfection efficiency.

-

Materials:

-

Cells of interest (e.g., HEK293, mouse embryonic stem cells)

-

TOPFlash and FOPFlash reporter plasmids

-

Renilla luciferase control plasmid

-

Transfection reagent

-

CHIR-99021

-

Dual-luciferase reporter assay system

-

Luminometer

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids according to the manufacturer's protocol for the transfection reagent.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CHIR-99021 or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the TOPFlash and FOPFlash luciferase readings to the Renilla luciferase readings. The fold change in Wnt/β-catenin pathway activation is calculated as the ratio of normalized TOPFlash to normalized FOPFlash values.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of CHIR-99021 on cell viability and proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cells of interest

-

96-well plates

-

CHIR-99021

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well and allow them to attach overnight.[8]

-

Treatment: Replace the medium with fresh medium containing a range of CHIR-99021 concentrations (e.g., 0.1 µM to 20 µM) and a vehicle control (DMSO).[8][10]

-

Incubation: Incubate the cells for 24, 48, or 72 hours.[10]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of CHIR-99021 that inhibits cell viability by 50%) can be calculated from the dose-response curve.

-

In Vitro GSK-3 Kinase Inhibition Assay

This assay directly measures the inhibitory effect of CHIR-99021 on the enzymatic activity of GSK-3.

-

Principle: A purified, active GSK-3 enzyme is incubated with a specific substrate (e.g., a peptide derived from glycogen synthase) and ATP in the presence of varying concentrations of CHIR-99021. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the reaction (e.g., Kinase-Glo® assay). A decrease in substrate phosphorylation or a higher remaining ATP level indicates inhibition of the kinase.

-

Materials:

-

Recombinant active GSK-3α or GSK-3β enzyme

-

GSK-3 substrate peptide

-

ATP

-

Kinase buffer

-

CHIR-99021

-

Kinase activity detection kit (e.g., Kinase-Glo®)

-

Luminometer

-

-

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, GSK-3 enzyme, and the substrate peptide.

-

Inhibitor Addition: Add varying concentrations of CHIR-99021 or a vehicle control (DMSO) to the reaction wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the plate at 30°C or 37°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. For the Kinase-Glo® assay, the reagent is added to measure the amount of remaining ATP via a luciferase reaction.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each CHIR-99021 concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. agscientific.com [agscientific.com]

- 2. agscientific.com [agscientific.com]

- 3. stemcell.com [stemcell.com]

- 4. gsk-3.com [gsk-3.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]

- 7. reprocell.com [reprocell.com]

- 8. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cardiac Differentiation of iPSCs using Laduviglusib Trihydrochloride

Introduction

Laduviglusib trihydrochloride, also widely known as CHIR-99021 trihydrochloride, is a potent and highly selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3).[1][2][3] Its ability to modulate the canonical Wnt/β-catenin signaling pathway has made it an invaluable tool in stem cell research, particularly for directing the differentiation of induced pluripotent stem cells (iPSCs) into cardiomyocytes.[1][4][5] By inhibiting GSK-3, Laduviglusib prevents the degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of genes crucial for cardiac mesoderm induction.[5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to efficiently generate cardiomyocytes from iPSCs. The methodologies described are based on established protocols that employ a temporal modulation of the Wnt pathway, a robust strategy for achieving high-efficiency cardiac differentiation.[7][8]

Mechanism of Action: Wnt Pathway Modulation

The directed differentiation of iPSCs into cardiomyocytes mimics the key signaling events of embryonic heart development. The canonical Wnt signaling pathway plays a biphasic role in this process.

-

Early Activation (Mesoderm Induction): During the initial phase, activation of the Wnt pathway is essential for the specification of mesoderm, the germ layer from which the heart originates.[5][7] this compound is introduced at this stage to inhibit GSK-3. This stabilizes β-catenin, promoting its nuclear translocation and the subsequent activation of Wnt target genes, thereby efficiently inducing a mesodermal fate in the iPSC population.[6]

-

Later Inhibition (Cardiac Specification): Following mesoderm induction, the Wnt pathway must be inhibited to allow for the specification of cardiac progenitors and their subsequent differentiation into mature cardiomyocytes.[7] This is typically achieved by removing Laduviglusib and adding a Wnt inhibitor, such as Wnt-C59 or XAV939.[7][9]

Quantitative Data Summary

The efficiency of cardiac differentiation can be influenced by the specific iPSC line, reagent concentrations, and timing of small molecule addition. The following table summarizes quantitative data from representative protocols.

| Parameter | Protocol 1 (Lian et al. adaptation) | Protocol 2 (Burridge et al.) |

| iPSC Seeding Density | ~75% confluency | 1:12 to 1:15 split ratio, grown for 3-4 days |

| Day 0-2 Treatment | 7.5 µM Laduviglusib (CHIR99021) in RPMI/B27(-) | 6 µM Laduviglusib (CHIR99021) in CDM3 medium |

| Day 2-4 Treatment | Media change to RPMI/B27(-) | 2 µM Wnt-C59 in CDM3 medium |

| Day 4+ Treatment | RPMI/B27(+) | CDM3 medium, changed every 48 hours |

| Differentiation Efficiency | >80% cTnT+ cells | 82-98% cTnT+ cells[8] |

| Yield | High yield of spontaneously contracting cells | >1x10^6 cardiomyocytes/cm²[10] |

Experimental Protocols

Preparation of Media and Reagents

-

iPSC Culture Medium (mTeSR1): Use commercially available mTeSR1 medium. For passaging, supplement with a ROCK inhibitor (e.g., 5-10 µM Y27632) for the first 24 hours.

-

Differentiation Medium RPMI/B27(-): RPMI 1640 medium supplemented with B-27 supplement without insulin.

-

Differentiation Medium RPMI/B27(+): RPMI 1640 medium supplemented with B-27 supplement (containing insulin).

-

CDM3 Medium: RPMI 1640, 500 µg/ml recombinant human albumin, and 213 µg/ml L-ascorbic acid 2-phosphate.[9]

-

This compound (CHIR-99021) Stock: Prepare a 10-25 mM stock solution in DMSO. Store aliquots at -20°C to minimize freeze-thaw cycles.[11]

-

Wnt Inhibitor (Wnt-C59 or IWP2) Stock: Prepare a stock solution in DMSO according to the manufacturer's instructions.

iPSC Culture and Seeding for Differentiation

-

Culture iPSCs on Matrigel-coated plates in mTeSR1 medium.

-

Passage cells using a gentle cell dissociation reagent (e.g., 0.5 mM EDTA) when colonies reach approximately 75-80% confluency.[7]

-

Seed iPSCs onto new Matrigel-coated plates at a density that will result in a confluent monolayer at the start of differentiation (Day 0). This density needs to be optimized for each iPSC line.[7]

-

Culture for 1-3 days post-seeding, changing mTeSR1 medium daily, until cells form a uniform monolayer.

Monolayer-Based Cardiac Differentiation Protocol

This protocol is a widely used and effective method for generating a high yield of cardiomyocytes.

-

Day 0: Mesoderm Induction

-

Day 2: Cardiac Specification

-

Aspirate the Laduviglusib-containing medium.

-

Add fresh RPMI/B27(-) medium containing a Wnt inhibitor (e.g., 2 µM Wnt-C59 or 5 µM IWP2).[9]

-

-

Day 4: Progenitor Expansion

-

Aspirate the Wnt inhibitor-containing medium.

-

Add fresh RPMI/B27(-) medium.

-

-

Day 6 Onwards: Cardiomyocyte Maturation

-

Aspirate the medium.

-

Add RPMI/B27(+) medium.

-

Change the medium every 2-3 days. Spontaneously contracting cells should start to appear between days 7 and 10.

-

Characterization of Differentiated Cardiomyocytes

-

Flow Cytometry: To quantify the efficiency of differentiation, cells can be dissociated at Day 15 and stained for cardiac-specific markers such as Cardiac Troponin T (cTnT).[9]

-

Immunofluorescence: Staining for cardiac markers like cTnT, α-actinin, and myosin heavy chain can be performed to visualize sarcomeric structures and confirm cardiomyocyte identity.

-

Functional Assessment: The functionality of the differentiated cardiomyocytes can be assessed by observing spontaneous contractions and through more advanced techniques like calcium imaging or microelectrode array (MEA) analysis.

Troubleshooting and Optimization

-

Low Differentiation Efficiency:

-

iPSC Quality: Ensure the starting iPSC population has a normal karyotype and displays good morphology.

-

Cell Density: The confluency of the iPSC monolayer at Day 0 is critical. Optimize the seeding density for each cell line.[7]

-

Reagent Quality: Use high-purity this compound and other small molecules. Minimize freeze-thaw cycles of stock solutions.

-

-

Cell Death:

-

ROCK Inhibitor: Always include a ROCK inhibitor in the medium for the first 24 hours after passaging to improve cell survival.

-

Gentle Handling: Handle cells gently during passaging and media changes to avoid detaching the monolayer.

-

Conclusion

This compound is a powerful and reliable tool for the directed differentiation of iPSCs into cardiomyocytes. By precisely controlling the temporal activation and inhibition of the Wnt signaling pathway, researchers can achieve high yields of functional cardiomyocytes suitable for a wide range of applications, including disease modeling, drug screening, and regenerative medicine research.[7][12] The protocols provided herein offer a robust framework for successfully implementing this technology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lifetechindia.com [lifetechindia.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Targeting Canonical Wnt-signaling Through GSK-3β in Arrhythmogenic Cardiomyopathy: Conservative or Progressive? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of GSK-3 to induce cardiomyocyte proliferation: a recipe for in situ cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. faieafrikanart.com [faieafrikanart.com]

- 8. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes Recapitulate the Predilection of Breast Cancer Patients to Doxorubicin–Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Directed cardiomyocte generation from human pluripotent stem cells using a chemically defined protocol (GiWi2) [protocols.io]

- 11. allencell.org [allencell.org]

- 12. Human-Induced Pluripotent Stem Cell-Based Differentiation of Cardiomyocyte Subtypes for Drug Discovery and Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Recommended working concentration of CHIR-99021 in media

Topic: Recommended Working Concentration of CHIR-99021 in Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

CHIR-99021, also known as CT99021, is a highly potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] It is an aminopyrimidine derivative that inhibits both GSK-3 isoforms, GSK-3α and GSK-3β, at nanomolar concentrations.[3][4] By inhibiting GSK-3, a key negative regulator in the Wnt/β-catenin signaling pathway, CHIR-99021 effectively functions as a Wnt pathway activator.[1][5] This activity leads to the stabilization and nuclear accumulation of β-catenin, which then modulates the transcription of Wnt target genes.[2][6] Due to its potent and specific activity, CHIR-99021 is an indispensable tool in stem cell research for maintaining pluripotency, directing differentiation into various lineages, and facilitating cellular reprogramming.[2][7]

Mechanism of Action: Wnt/β-Catenin Pathway Activation

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[2][8] CHIR-99021 inhibits GSK-3, preventing this phosphorylation.[2] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[1]

Caption: Wnt/β-catenin signaling pathway modulation by CHIR-99021.

Quantitative Data Summary

CHIR-99021 exhibits high potency with low IC50 values. Its working concentration in cell culture is application-dependent and typically ranges from 0.1 µM to 15 µM.[1][4]

Table 1: IC50 Values for CHIR-99021

| Target | IC50 Value | References |

| GSK-3β | 6.7 nM | [3][4][9] |

| GSK-3α | 10 nM | [3][4][9] |

Table 2: Recommended Working Concentrations of CHIR-99021 for Various Applications

| Application | Cell Type | Concentration Range | References |

| Pluripotency Maintenance (2i) | Mouse/Human ESCs | 3 - 8 µM | [7] |

| Cardiac Differentiation | Human PSCs | 1 - 12 µM | [10][11][12][13] |

| Neuronal Differentiation | Mouse/Human ESCs | 1 - 3 µM | [14][15] |

| Hematopoietic Stem Cell Expansion | Mouse HSCs | 0.5 µM | [16] |

| Osteogenic Differentiation | Murine Stromal Cells | 5 µM | [17] |

| Definitive Endoderm Induction | Human iPSCs | 1 - 3 µM | [18] |